molecular formula C27H26Cl2N4O3S B4161530 6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4161530
M. Wt: 557.5 g/mol
InChI Key: AOHIOCAHWFPARQ-UHFFFAOYSA-N
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Description

6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, a thienyl group, and a morpholinylcarbonyl moiety

Properties

IUPAC Name

6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3S.ClH/c1-3-19-16(2)36-26(24(19)27(34)32-9-11-35-12-10-32)31-25(33)21-14-23(17-5-4-8-29-15-17)30-22-7-6-18(28)13-20(21)22;/h4-8,13-15H,3,9-12H2,1-2H3,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIOCAHWFPARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridine and thienyl groups, and the attachment of the morpholinylcarbonyl moiety. Common reagents used in these reactions include chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
  • 6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide sulfate

Uniqueness

The uniqueness of 6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride lies in its specific structural features, such as the combination of the quinoline, pyridine, thienyl, and morpholinylcarbonyl groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

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